molecular formula C12H19NO2 B042394 1-(Isopropylamino)-3-phenoxypropan-2-ol CAS No. 7695-63-8

1-(Isopropylamino)-3-phenoxypropan-2-ol

Cat. No. B042394
CAS RN: 7695-63-8
M. Wt: 209.28 g/mol
InChI Key: ONXLHKFGTDDVLQ-UHFFFAOYSA-N
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Description

"1-(Isopropylamino)-3-phenoxypropan-2-ol" is a chemical compound with significant interest in medicinal chemistry. It serves as a structural component in various beta-adrenergic blocking agents, contributing to their pharmacological activities.

Synthesis Analysis

The synthesis of "1-(Isopropylamino)-3-phenoxypropan-2-ol" derivatives involves complex chemical processes. One approach described the asymmetric synthesis of diastereomeric benzylic hydroxylation metabolites of metoprolol, highlighting the stereoselective nature of these reactions and their importance in understanding metabolic processes (Shetty & Nelson, 1988).

Molecular Structure Analysis

Studies on the molecular structure reveal the significance of the phenoxy and isopropylamino groups in conferring biological activity. X-ray diffraction studies of related compounds have provided insights into their solid-state structures, contributing to a deeper understanding of their chemical behavior and interaction mechanisms (Wang et al., 2003).

Chemical Reactions and Properties

"1-(Isopropylamino)-3-phenoxypropan-2-ol" undergoes various chemical reactions, including aromatic hydroxylation, which is crucial for its biological activity. Studies have explored the metabolic pathways of related beta-adrenergic antagonists, shedding light on the formation of hydroxylated metabolites and their pharmacological implications (Nelson & Burke, 1979).

Scientific Research Applications

  • Cardiac Beta-Receptors Detection : A study by Woodcock, Bobik, Funder, and Johnston (1978) in the "European Journal of Pharmacology" utilized a 125I-labelled derivative of 1-(Isopropylamino)-3-phenoxypropan-2-ol for the selective detection and quantitation of cardiac beta-receptors (Woodcock et al., 1978).

  • Beta-Adrenoceptor Inhibition : Barrett and Wale (1970), also in the "European Journal of Pharmacology", found that the position of substitution in this compound significantly affects its potency in inhibiting beta-adrenoceptors (Barrett & Wale, 1970).

  • Uterine Relaxant Activity : Viswanathan and Chaudhari (2006) in "Bioorganic & Medicinal Chemistry" synthesized novel racemic derivatives of 1-(Isopropylamino)-3-phenoxypropan-2-ol that showed potent uterine relaxant activity, useful in delaying labor onset in pregnant rats (Viswanathan & Chaudhari, 2006).

  • Antiarrhythmic and Cardioselective Beta-Adrenergic Blocking Properties : A study highlighted the antiarrhythmic and cardioselective beta-adrenergic blocking properties of new compounds derived from this chemical, indicating their usefulness in treating hypertension (Kagan & Polyakov, 1977).

  • Oligomerization Studies : Voskresenskaya et al. (1990) in "Polymer Science U.S.S.R." studied the oligomerization of phenylglycidyl ether at high temperatures, identifying 1-phenoxypropane-2,3-diol as the main fraction, with contributions from 1-(Isopropylamino)-3-phenoxypropan-2-ol (Voskresenskaya et al., 1990).

  • Synthesis with Heterocyclic Substituents : Mesropyan et al. (2005) demonstrated the synthesis of new 3-Phenoxypropan-2-ols with various heterocyclic substituents, expanding the chemical versatility of this compound (Mesropyan et al., 2005).

  • Derivative Formation for Chromatographic Analysis : Sherwood, Poole, Sye, and Zlatkis (1981) studied the formation of a 2,4-dichlorobenzeneboronate derivative of 1-(Isopropylamino)-3-phenoxypropan-2-ol for improved chromatographic analysis (Sherwood et al., 1981).

properties

IUPAC Name

1-phenoxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXLHKFGTDDVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874360
Record name 2-OH-I-PROPYLAMINO PHENYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isopropylamino)-3-phenoxypropan-2-ol

CAS RN

7695-63-8
Record name H-9/64
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-OH-I-PROPYLAMINO PHENYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7695-63-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AM Barrett, JL Wale - European Journal of Pharmacology, 1970 - Elsevier
… and JL WALE, Effect of ring substitution in 1-isopropylamino-3-phenoxypropan-2-ol on … The ability of 2-,3- or 4-methyl and nitro analogues of 1-isopropylamino-3-phenoxypropan-2-ol to …
Number of citations: 7 www.sciencedirect.com
X Hou, Z Li, Q Lv - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
organic compounds Page 1 1-(Isopropylamino)-3-phenoxypropan-2-ol Xuehui Hou, Zigang Li and Quanjian Lv* Department of Quality Detection and Management, Zhengzhou College of …
Number of citations: 1 scripts.iucr.org
K Stephenson, E van Oosten, A Wilson, J Meyer… - 2008 - Soc Nuclear Med
1225 Objectives: β-Adrenergic receptors (βARs) have been evaluated with PET for both heart and neurological imaging. Current methods to prepare [ 18 F]-labeled β-blockers targeting …
Number of citations: 0 jnm.snmjournals.org
T Hauenschild, D Hinderberger - Organics, 2023 - mdpi.com
A new rapid iodination reagent, N 1 ,N 3 ,N 5 -tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, was synthesized in a modification of the established …
Number of citations: 0 www.mdpi.com
T Hauenschild, D Hinderberger - 2023 - opendata.uni-halle.de
A new rapid iodination reagent, N1, N3, N5-tris [(2, 4, 6-trimethylpyridine) iodo (I)]-2, 4, 6-triphenyl-s-triazine trihexafluorophosphate, was synthesized in a modification of the established …
Number of citations: 0 opendata.uni-halle.de
M Apparu, YB Tiba, PM Léo, S Hamman… - Tetrahedron …, 2000 - Elsevier
A method has been developed for determining the enantiomeric purity and the absolute configuration of β-aminoalcohols of type ArOCH 2 CH(OH)CH 2 NHR (R=iPr, tBu). To determine …
Number of citations: 38 www.sciencedirect.com
EJ Mylecharane, C Raper - European Journal of Pharmacology, 1974 - Elsevier
… Barrett, AM and JL Wale, 1970, Effect of ring substitution in 1-isopropylamino-3-phenoxypropan-2-ol on fl-adrenoceptor inhibition, European J. Pharmacol. 12,372. …
Number of citations: 8 www.sciencedirect.com
K Görlitzer, A Lorenz - Die Pharmazie-An International Journal …, 2004 - ingentaconnect.com
Alprenolol (1a) reacts with an excess of bromine to yield the tribromo derivative 3a by addition and monosubstitution, while applying oxprenolol (1b) the disubstituted tetrabromo …
Number of citations: 1 www.ingentaconnect.com
C Tanase, C Negut, DI Udeanu, EM Ungureanu… - Revista de Chimie, 2016 - bch.ro
Oleamide analogues were synthesized and fully characterized by IR, MS, 1H-and 13C-NMR spectra. Oleamide analogues were synthesized from oleic acid, activated by …
Number of citations: 3 bch.ro
J Dobiecki-Davies - 2021 - search.proquest.com
… The powder was then stirred in pentane and dried in vacuo to yield 1-isopropylamino-3-phenoxypropan-2-ol as a white solid. Yield: (0.207g, 99%). 1H-NMR (CDCl3): 7.27 (t, J=7.95), …
Number of citations: 3 search.proquest.com

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